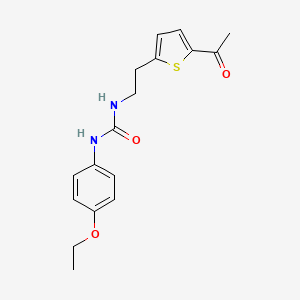
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea" is a urea derivative that is not explicitly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, paper describes a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a common urea backbone and are evaluated for their antiacetylcholinesterase activity. These compounds are designed to optimize the spacer length between pharmacophoric moieties and to test compounds with greater conformational flexibility. Similarly, paper discusses the synthesis of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, which also contain a urea core and are tested for their inhibition activity against acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE).
Synthesis Analysis
The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate. In paper , the synthesis of phenyl ureas is achieved by condensing (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted phenyl isocyanates under mild conditions. Although the exact synthesis of "1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea" is not detailed, it is likely that a similar synthetic approach could be employed, using appropriate starting materials to introduce the acetylthiophen and ethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The papers provide insights into the importance of substituents on the urea nitrogen atoms. For example, in paper , the replacement of a benzyl group with a cyclohexyl group on the basic nitrogen was found to be beneficial for activity, indicating that an aromatic residue is not a prerequisite for activity. This suggests that the molecular structure of "1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea" could be fine-tuned to optimize its biological activity.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by the substituents attached to the urea moiety. The papers do not provide specific details on the chemical reactions of the compounds , but it can be inferred that the presence of electron-donating or electron-withdrawing groups could affect the reactivity of the urea carbonyl group, potentially influencing the compound's ability to interact with biological targets such as enzymes.
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis Techniques and Chemical Reactions
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea, as a chemical compound, contributes to various synthesis techniques and chemical reactions in scientific research. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement has been demonstrated to be an efficient method for the synthesis of ureas from carboxylic acids. This process showcases a one-pot conversion that maintains good yields without racemization, under milder conditions that are compatible with common protecting groups. Moreover, this method is environmentally friendly and cost-effective as byproducts can be easily recovered and recycled (Thalluri et al., 2014).
Pharmacological Applications
The structural flexibility and pharmacophoric features of compounds similar to 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea have been explored in the context of pharmacological applications. Research in this area has led to the synthesis and biochemical evaluation of compounds for their potential as acetylcholinesterase inhibitors. By optimizing the spacer length and testing compounds with greater conformational flexibility, researchers have achieved high inhibitory activities, which are crucial for developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Catalytic and Synthetic Applications
In the realm of catalysis and synthesis, compounds akin to 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea have been utilized as key intermediates. For example, the catalytic synthesis of dihydropyrimidin-2(1H)-ones, employing strong acidic ion-exchange membranes, highlights the use of similar urea derivatives in facilitating high-yield reactions under optimized conditions. This methodology underscores the significance of such compounds in synthetic organic chemistry, providing efficient routes to target molecules (Ni Shu-jing, 2004).
Antitumor and Antimicrobial Activities
The exploration of antitumor and antimicrobial activities is another vital area of research for compounds like 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea. Studies have demonstrated the synthesis and characterization of urea derivatives that show promising results in inhibiting the growth of various cancer cell lines and bacteria. Such research paves the way for the development of new therapeutic agents with potential applications in cancer treatment and infection control (Hu et al., 2018).
特性
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-22-14-6-4-13(5-7-14)19-17(21)18-11-10-15-8-9-16(23-15)12(2)20/h4-9H,3,10-11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAZMILISJFADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(S2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

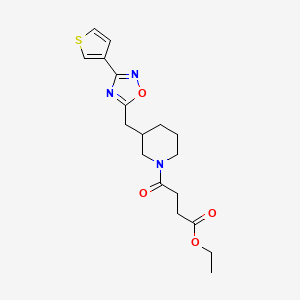
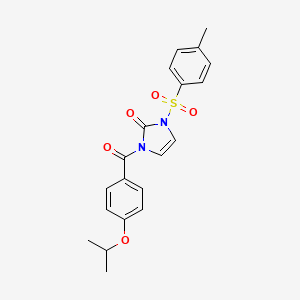
![3-butyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523013.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2523014.png)

![Methyl 4-({[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2523020.png)
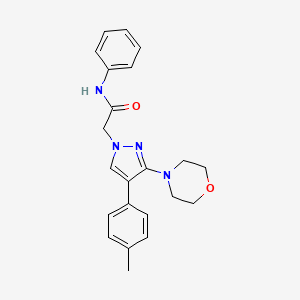

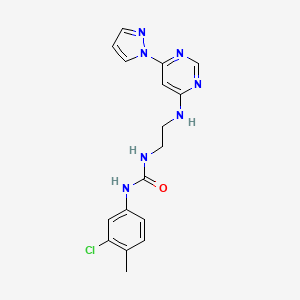

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)
![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2523031.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime](/img/structure/B2523033.png)